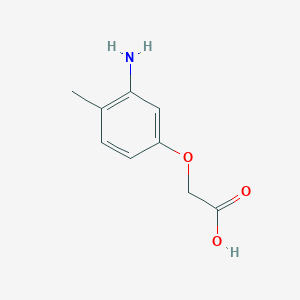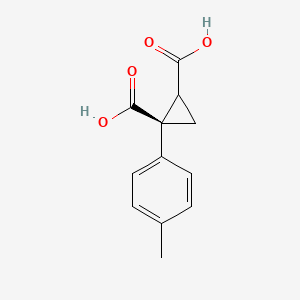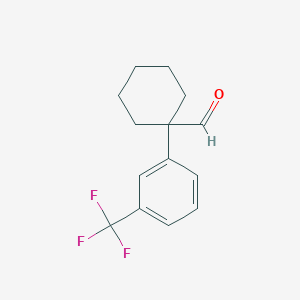
2,3,5-Tribromo-6-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Tribromo-6-chloropyridine is a halogenated pyridine derivative with the molecular formula C5HBr3ClN. This compound is characterized by the presence of three bromine atoms and one chlorine atom attached to a pyridine ring. It is a valuable intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-6-chloropyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with the bromination of 2,3,5-tribromopyridine, followed by chlorination to introduce the chlorine atom at the 6-position. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Tribromo-6-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2,3,5-Tribromo-6-chloropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action of 2,3,5-Tribromo-6-chloropyridine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with various biological and chemical targets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5-Tribromopyridine: Lacks the chlorine atom at the 6-position.
2,3,6-Tribromopyridine: Has bromine atoms at the 2, 3, and 6 positions instead of chlorine.
2,3,5-Trichloropyridine: Contains chlorine atoms instead of bromine at the 2, 3, and 5 positions.
Uniqueness
2,3,5-Tribromo-6-chloropyridine is unique due to the specific arrangement of bromine and chlorine atoms on the pyridine ring. This unique halogenation pattern imparts distinct chemical and physical properties, making it a valuable compound for specialized applications in synthesis and research.
Propriétés
Formule moléculaire |
C5HBr3ClN |
|---|---|
Poids moléculaire |
350.23 g/mol |
Nom IUPAC |
2,3,5-tribromo-6-chloropyridine |
InChI |
InChI=1S/C5HBr3ClN/c6-2-1-3(7)5(9)10-4(2)8/h1H |
Clé InChI |
VHSXWNAZYKVQRS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1Br)Br)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)

![5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide](/img/structure/B14773227.png)



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid](/img/structure/B14773244.png)


![2-piperidin-4-yl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B14773279.png)

![benzyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14773289.png)
![tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate](/img/structure/B14773296.png)

